diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate
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Overview
Description
Diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate is a complex organic compound that belongs to the class of azirinoquinolines This compound is characterized by its unique aziridine ring fused to a quinoline structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an α-keto acid.
Aziridine Ring Formation: The aziridine ring is introduced via an intramolecular cyclization reaction. This step often requires the use of a strong base, such as sodium hydride, and a suitable leaving group.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aziridine ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins. This modification can inhibit the activity of enzymes or alter receptor function, leading to various biological effects.
Comparison with Similar Compounds
Diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate can be compared with other azirinoquinoline derivatives, such as:
This compound: Similar in structure but with different substituents on the quinoline or aziridine rings.
Quinoline derivatives: Compounds with a quinoline core but lacking the aziridine ring, which may have different biological activities and chemical reactivity.
Aziridine derivatives: Compounds with an aziridine ring but different core structures, which can affect their reactivity and applications.
The uniqueness of this compound lies in its combined aziridine and quinoline structures, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H27NO4 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
diethyl (5aS,9aR)-3-phenyl-1,3,5a,6,8,9-hexahydroazirino[2,1-j]quinoline-7,7-dicarboxylate |
InChI |
InChI=1S/C22H27NO4/c1-3-26-19(24)21(20(25)27-4-2)12-13-22-15-23(22)18(11-10-17(22)14-21)16-8-6-5-7-9-16/h5-11,17-18H,3-4,12-15H2,1-2H3/t17-,18?,22+,23?/m1/s1 |
InChI Key |
MSMRZIGPWRKXAB-VFHSPHGDSA-N |
Isomeric SMILES |
CCOC(=O)C1(CC[C@@]23CN2C(C=C[C@@H]3C1)C4=CC=CC=C4)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1(CCC23CN2C(C=CC3C1)C4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
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